[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine
Description
[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine is a piperazine derivative featuring a phenylamine group attached to a piperazine ring substituted with a cinnamoyl moiety (trans-3-phenylacryloyl). This structure confers unique electronic and steric properties due to the conjugated cinnamoyl system, which includes a phenyl ring and a vinyl group . Its molecular formula is C₁₉H₂₀ClN₃O (for the 3-chloro derivative, CAS 879020-35-6), with a molecular weight of 341.83 g/mol .
Properties
IUPAC Name |
(E)-1-[4-(4-aminophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-11H,12-15,20H2/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGCDSDDKNOPQL-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine typically involves the following steps:
Formation of Cinnamoylpiperazine: The initial step involves the reaction of piperazine with cinnamoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of cinnamoylpiperazine.
Coupling with Aniline: The cinnamoylpiperazine is then coupled with 4-nitroaniline under reductive conditions to form the desired product. The reduction is usually carried out using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production methods for [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine can undergo oxidation reactions, particularly at the cinnamoyl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced at the cinnamoyl group or the nitro group (if present) to form corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cinnamic acid derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential pharmacological activities. Studies have shown that derivatives of cinnamoylpiperazine exhibit antinociceptive and anticonvulsive properties . These properties make it a candidate for the development of new therapeutic agents for pain management and epilepsy treatment.
Medicine
In medicine, [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine and its derivatives are explored for their potential as drug candidates. Their ability to interact with various biological targets, such as receptors and enzymes, makes them valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structural features enable the creation of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine involves its interaction with molecular targets such as receptors and enzymes. The cinnamoyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and molecular targets may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Electronic Differences
- Cinnamoyl vs.
- Halogenation Effects : The 3-chloro derivative of the cinnamoyl compound increases molecular weight and lipophilicity (logP), impacting membrane permeability and metabolic stability .
- Aromatic vs. Aliphatic Substituents : 4-Phenylpiperazin-1-amine lacks an acyl group, making it less polar and more suitable for crossing the blood-brain barrier (e.g., in CNS-targeting drugs) .
Pharmacological and Physicochemical Properties
- Solubility : The cinnamoyl derivative’s conjugated system reduces aqueous solubility compared to isobutyryl or propinyl analogues, necessitating formulation adjustments .
- Binding Affinity : The biphenylmethylene analogue () exhibits stronger hydrophobic interactions due to its extended aromatic system but may suffer from poor bioavailability .
- Synthetic Accessibility : Propinyl and isobutyryl derivatives are synthesized via straightforward acylation, while cinnamoyl-containing compounds require specialized coupling reagents for the α,β-unsaturated ketone .
Biological Activity
The compound [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.
Chemical Structure
The structure of [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine can be described as follows:
- Core Structure : A phenyl ring substituted with a piperazine moiety.
- Substituent : The piperazine is further substituted with a cinnamoyl group, which is known for enhancing biological activity.
Synthesis
The synthesis of [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine typically involves the reaction of piperazine derivatives with cinnamic acid derivatives under specific reaction conditions, often utilizing coupling agents to facilitate the formation of the amine linkage.
Anticancer Activity
Research has demonstrated that [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 0.1 - 0.3 |
| MCF7 (Breast) | 0.2 - 0.5 |
| HeLa (Cervical) | 0.3 - 0.6 |
These values indicate that the compound has potent antiproliferative effects, comparable to established chemotherapeutic agents .
The mechanism by which [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine exerts its anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar to colchicine, it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Flow cytometry analyses have indicated that treated cells exhibit increased markers of apoptosis, suggesting that the compound may activate apoptotic pathways in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against common pathogens are as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
These results suggest that the compound possesses significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .
Case Study: Anticancer Efficacy
A study conducted on the effects of [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine on A549 lung cancer cells revealed:
- Cell Viability Reduction : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
- Cell Cycle Arrest : Flow cytometry indicated that treated cells were predominantly in the G2/M phase, confirming cell cycle disruption.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties highlighted that:
- Broad Spectrum Activity : The compound was effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
